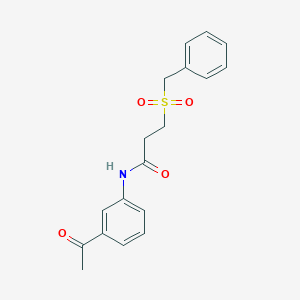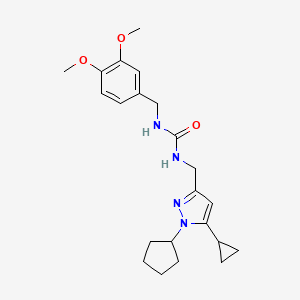![molecular formula C26H23N3O4S2 B2626798 2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 453583-46-5](/img/structure/B2626798.png)
2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an allyl group, a thieno[2,3-d]pyrimidin-2-yl group, a p-tolyl group, a thio group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of multiple aromatic rings in this compound suggests that it might be relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Thymidylate Synthase Inhibitors and Antitumor Agents:
- Some derivatives of thieno[2,3-d]pyrimidine were synthesized as potential thymidylate synthase inhibitors, targeting antitumor applications. The synthesis involved a series of steps including Heck coupling, cyclization, and cyclocondensation, aiming at potential antitumor agents. However, most of these compounds did not inhibit human recombinant thymidylate synthase, except for one classical analog (Gangjee, Qiu, & Kisliuk, 2004).
Chemical Reactions and Derivative Formation:
- Thiosemicarbazides derivatives of thieno[2,3-d]pyrimidine reacted with dimethyl acetylenedicarboxylate to form different products based on the solvent used, indicating the compound's versatility in chemical synthesis (Vas’kevich et al., 2004).
Cross-recyclization and Formation of Nicotinamide Derivatives:
- A three-component reaction involving thieno[2,3-d]pyrimidine, acetoacetanilides, and alkylating reagents was studied. This process, involving cross-recyclization, led to the formation of various nicotinamide derivatives, indicating the compound's potential in medicinal chemistry (Dyachenko et al., 2015).
Synthesis of Derivatives for Various Applications
Synthesis of Classical and Nonclassical Analogues:
- Research on the synthesis of classical and nonclassical analogues of thieno[2,3-d]pyrimidine derivatives revealed their potential as dual inhibitors of critical enzymes like dihydrofolate reductase and thymidylate synthase, indicating significant antitumor activity. These studies highlight the compound's potential in developing cancer therapeutics (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-tumor and Central Nervous System Activities:
- Some derivatives exhibited potent anticancer activity against various human cancer cell lines. Additionally, other derivatives were synthesized and characterized for central nervous system depressant activity, suggesting the compound's versatility in pharmacological applications (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Agents:
- Novel derivatives of thieno[2,3-d]pyrimidine were synthesized and evaluated for antimicrobial and anti-inflammatory activities, showcasing the potential of these compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-3-10-29-25(31)23-19(17-6-4-16(2)5-7-17)14-34-24(23)28-26(29)35-15-22(30)27-18-8-9-20-21(13-18)33-12-11-32-20/h3-9,13-14H,1,10-12,15H2,2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGSCYWOWBGDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-4-oxo-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{3-[2-(benzoylamino)ethyl]phenoxy}acetate](/img/structure/B2626716.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2626718.png)


![2,5-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2626724.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2626728.png)
![Methyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]-4-oxobutanoate](/img/structure/B2626729.png)


![2-Fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2626732.png)


